2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylbutanamide
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Overview
Description
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-naphthyl)butanamide is a complex organic compound with a unique structure that combines a pyrimidine ring, a naphthyl group, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-naphthyl)butanamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the sulfanyl group. The naphthyl group is then attached to the butanamide chain through a series of condensation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-naphthyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-naphthyl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-naphthyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-naphthyl)acetamide
- 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-naphthyl)propionamide
Uniqueness
Compared to similar compounds, 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-naphthyl)butanamide exhibits unique properties due to the presence of the butanamide chain.
Properties
Molecular Formula |
C18H18N4O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylbutanamide |
InChI |
InChI=1S/C18H18N4O2S/c1-2-14(25-18-21-15(19)10-16(23)22-18)17(24)20-13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14H,2H2,1H3,(H,20,24)(H3,19,21,22,23) |
InChI Key |
VHGVGNVBJXHFAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC2=CC=CC=C2C=C1)SC3=NC(=CC(=O)N3)N |
Origin of Product |
United States |
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